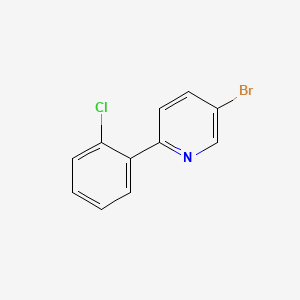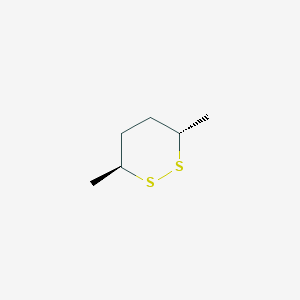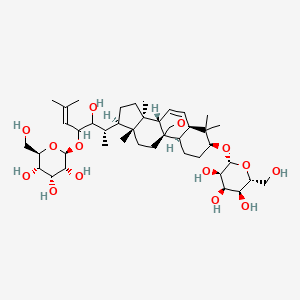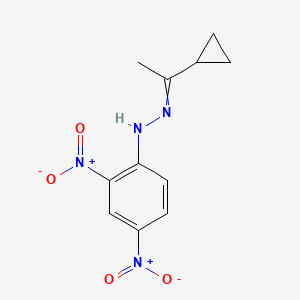
1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene is an organic compound with the molecular formula C12H16N2O5. It is a derivative of benzene, characterized by the presence of tert-butyl, methoxy, methyl, and dinitro functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene typically involves the nitration of 1-Tert-butyl-4-methoxy-2-methylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 1-Tert-butyl-4-methoxy-2-methylbenzene
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction is conducted at a temperature range of 0-5°C to control the rate of nitration and prevent over-nitration.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, concentration, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Reduction: 1-Tert-butyl-4-methoxy-2-methyl-3,5-diaminobenzene
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-Tert-butyl-4-methoxy-2-methyl-3,5-dicarboxybenzene
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene involves its interaction with biological molecules through its nitro and methoxy groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Musk Ambrette: 1-(1,1-Dimethylethyl)-2-methoxy-4-methyl-3,5-dinitrobenzene
Musk Ketone: 4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone
Uniqueness
1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methoxy groups, along with the dinitro substitution, makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
481-78-7 |
|---|---|
Molekularformel |
C12H16N2O5 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
1-tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C12H16N2O5/c1-7-8(12(2,3)4)6-9(13(15)16)11(19-5)10(7)14(17)18/h6H,1-5H3 |
InChI-Schlüssel |
HSWDCZSBXABAPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1C(C)(C)C)[N+](=O)[O-])OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


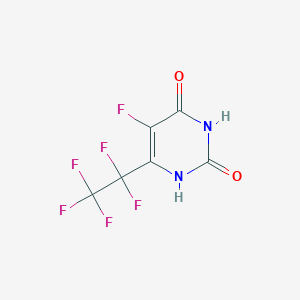
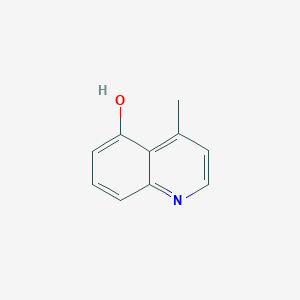




![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)
